Ardma

Protein Synthesis Translation Inhibition Mechanism of Action

Ardma (Puromycin Aminonucleoside, PAN) is the definitive reagent for inducing standardized nephrosis in rodent models. Unlike generic puromycin, PAN does NOT inhibit protein synthesis, eliminating confounding variables in mechanistic studies. It selectively induces podocyte apoptosis via ER stress pathways (GRP78/BiP, ATF6α, caspase-12), making it the essential tool for glomerular barrier function research and preclinical nephropathy drug evaluation. Choose high-purity PAN (≥98%) to ensure reproducible proteinuria induction and valid experimental results. Substitution with puromycin or other analogs will invalidate study outcomes.

Molecular Formula C12H18N6O3
Molecular Weight 294.31 g/mol
CAS No. 58-60-6
Cat. No. B1679872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdma
CAS58-60-6
Synonyms3' Amino 3' deoxy N,N dimethyladenosine
3'-Amino-3'-deoxy-N,N-dimethyladenosine
Aminonucleoside
Aminonucleoside, Puromycin
Puromycin Aminonucleoside
Molecular FormulaC12H18N6O3
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
InChIInChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3
InChIKeyRYSMHWILUNYBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ardma (Puromycin Aminonucleoside, CAS 58-60-6): A Specialized Aminonucleoside for Nephrosis and Apoptosis Research


Ardma, also known as Puromycin Aminonucleoside (PAN, CAS 58-60-6), is the aminonucleoside portion of the antibiotic puromycin . It is a synthetic derivative that lacks the methoxyphenylalanyl group, resulting in a distinct pharmacological profile [1]. While it retains the ability to inhibit dipeptidyl peptidase II and cytosol alanyl aminopeptidase, it does not inhibit protein synthesis . This unique profile has established PAN as a standard tool for inducing nephrosis in animal models and for studying podocyte injury and apoptosis .

Why Generic Substitution Fails for Ardma (CAS 58-60-6): The Critical Importance of Functional Specificity


In research applications, the substitution of Ardma (Puromycin Aminonucleoside) with generic puromycin or other aminonucleoside analogs is not scientifically valid due to profound mechanistic and functional differences. While puromycin is a potent, non-selective inhibitor of protein synthesis, Ardma lacks this activity entirely [1]. Instead, Ardma acts as a reversible inhibitor of specific peptidases and a selective inducer of apoptosis in podocytes, a key cell type in kidney function . These distinct biological activities make it the preferred, and often essential, reagent for creating standardized animal models of nephrotic syndrome and for dissecting the mechanisms of podocyte injury [2]. Using the incorrect compound would lead to confounding results and invalidate experiments that rely on these specific mechanisms.

Ardma (CAS 58-60-6) Comparative Performance Data: Evidence-Based Guide for Scientific Procurement


Protein Synthesis Inhibition: Ardma (PAN) vs. Puromycin

Ardma (Puromycin Aminonucleoside) does not inhibit protein synthesis, unlike its parent compound puromycin, which is a potent inhibitor. A direct comparison in Ehrlich ascites tumor cells, rat liver, and rat kidney confirmed that puromycin blocks cytoplasmic protein synthesis, while Ardma had no appreciable effect, even after prolonged application [1]. This functional distinction is critical for experiments requiring specific induction of nephrosis without broad translational inhibition.

Protein Synthesis Translation Inhibition Mechanism of Action

Cytokinetic and Apoptotic Effects: Ardma (PAN) vs. 6-DMAP vs. Puromycin in HL-60 Cells

In a head-to-head comparison of three structurally related substituted purines (puromycin, PAN, and 6-dimethylaminopurine (6-DMAP)), only puromycin (0.6 μM) inhibited leucine incorporation, induced cytotoxicity, G2/M arrest, and apoptosis in HL-60 human leukemic cells. In contrast, PAN and 6-DMAP exerted no detectable morphological or cytokinetic effects under the same conditions [1]. This demonstrates that PAN's functional profile is uniquely devoid of the cytotoxic and cell-cycle disrupting activities associated with puromycin.

Apoptosis Cell Cycle Cytokinetics HL-60

Induction of Proteinuria in a Rat Model: Ardma (PAN) as a Standard for Nephrosis Research

Ardma (PAN) is the gold-standard compound for inducing nephrosis in rodents. A single intravenous injection in Sprague-Dawley rats consistently leads to massive proteinuria, a hallmark of nephrotic syndrome, within five days [1]. The severity of this effect is quantified in multiple studies, with one reporting a significant increase in proteinuria from a baseline of 5.04±2 mg/24h to 91.34±91 mg/24h [2]. This robust and reproducible phenotype makes PAN indispensable for studying glomerular disease mechanisms and evaluating potential therapeutics.

Nephrosis Proteinuria In Vivo Model Podocyte Injury

Podocyte Apoptosis Induction: Ardma (PAN) as a Tool for Studying Kidney Cell Injury

Ardma (PAN) is a well-characterized inducer of apoptosis in podocytes, the key epithelial cells of the kidney glomerulus. In vitro studies demonstrate that PAN triggers podocyte apoptosis in a concentration- and time-dependent manner, primarily through the induction of endoplasmic reticulum (ER) stress pathways involving GRP78/BiP, ATF6α, and caspase-12 [1]. This specific pro-apoptotic effect on podocytes is central to its use in modeling podocyte injury and loss, a major driver of proteinuria and glomerulosclerosis in chronic kidney disease [2]. This contrasts with puromycin, which induces apoptosis broadly via different mechanisms.

Podocyte Apoptosis ER Stress Nephrology

Optimal Research Applications for Ardma (CAS 58-60-6) Based on Comparative Performance Data


Induction of Standardized Nephrosis in Rodent Models for Drug Discovery

Ardma (PAN) is the established agent for creating reliable and reproducible animal models of nephrotic syndrome, particularly in rats. A single intravenous dose consistently induces massive proteinuria within 5 days, providing a robust platform for evaluating the efficacy of potential therapeutic interventions for proteinuric kidney diseases . This model is essential for preclinical studies of compounds targeting podocyte injury and glomerular dysfunction [1].

Mechanistic Studies of Podocyte Apoptosis and ER Stress Pathways

PAN is the tool of choice for researchers investigating the molecular mechanisms of podocyte injury. It induces apoptosis specifically through ER stress pathways (e.g., GRP78/BiP, ATF6α, and caspase-12) . This allows for precise dissection of the signaling cascades involved in podocyte loss, which is a critical event in the progression of chronic kidney disease [1].

Investigating Glomerular Permeability and Endothelial Cell Function

PAN is used in vitro to study the relationship between glomerular endothelial cell permeability and glycosaminoglycan synthesis. It modulates the tight junction protein ZO-1 in an oxidative stress-dependent manner, leading to increased podocyte permeability . This application is crucial for understanding the cellular basis of proteinuria and for screening compounds that may protect or restore glomerular barrier function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ardma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.